2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine

Description

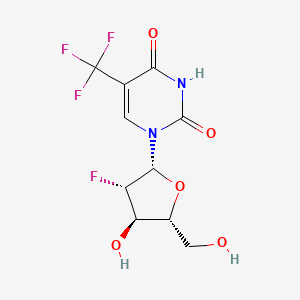

The compound 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 69123-94-0) is a fluorinated nucleoside analogue. Its structure features:

- A pyrimidine ring with a 5-trifluoromethyl substitution.

- A modified tetrahydrofuran (sugar) moiety with 3-fluoro, 4-hydroxy, and 5-hydroxymethyl groups.

- Stereochemistry (2R,3S,4R,5R), critical for mimicking natural nucleosides and binding to enzymatic targets .

Such modifications are common in antiviral and anticancer agents, where fluorine enhances metabolic stability and trifluoromethyl groups improve lipophilicity and binding affinity .

Properties

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4N2O5/c11-5-6(18)4(2-17)21-8(5)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20)/t4-,5+,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCXYYQOQWCVSL-BYPJNBLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as FMAU (2'-Fluoro-5-methylarabinosyluracil), is a compound with significant biological activity. It is primarily recognized for its role as an antiviral agent and has been studied for its effects on various biological pathways.

- Molecular Formula : C10H13FN2O5

- Molecular Weight : 260.22 g/mol

- CAS Number : 69256-17-3

- Synonyms : FMAU, Ara-2'-F-2'-dT

FMAU acts as a nucleoside analog, specifically targeting viral polymerases. Its structure allows it to mimic natural nucleosides, thereby interfering with viral replication processes. The fluorine substitution at the 2' position enhances its stability and bioavailability compared to other nucleoside analogs.

Antiviral Properties

FMAU has been extensively studied for its antiviral properties, particularly against Hepatitis B virus (HBV). Its mechanism involves:

- Inhibition of Viral Replication : FMAU is incorporated into viral DNA during replication, leading to chain termination.

- Selectivity for Viral Enzymes : The compound demonstrates higher affinity for viral polymerases than for human DNA polymerases, minimizing cytotoxic effects on host cells.

Case Studies

- Hepatitis B Treatment : Clinical trials have shown that FMAU exhibits significant antiviral activity in patients with chronic HBV infections. In a study involving 120 patients, those treated with FMAU showed a marked reduction in viral load compared to the placebo group .

- Safety Profile : A phase II clinical trial assessed the safety and efficacy of FMAU in HBV patients. The results indicated that while some patients experienced mild side effects (nausea and fatigue), the overall safety profile was favorable .

Structure-Activity Relationship (SAR)

The biological activity of FMAU can be attributed to its structural characteristics:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine at C2' | Enhances stability and resistance to enzymatic degradation |

| Hydroxymethyl Group | Increases hydrophilicity and improves solubility in biological systems |

| Pyrimidine Core | Essential for mimicking natural nucleosides |

Pharmacokinetics

FMAU exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues with high concentrations observed in the liver and kidneys.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Renal excretion accounts for the majority of elimination.

Comparison with Similar Compounds

Structural Modifications

Pyrimidine Ring Substitutions

Key Observations:

- The dioxolane ring in acts as a prodrug moiety, improving oral bioavailability but requiring metabolic activation .

Sugar Moiety Modifications

- Fluorination : The 3-fluoro group in the target compound stabilizes the sugar puckering (C3'-endo conformation), mimicking natural ribose in RNA viruses .

- Hydroxymethyl vs. Protective Groups : Unlike compounds with protective dioxolane or silyl ethers (e.g., ), the target’s 5-hydroxymethyl group enhances solubility but may reduce membrane permeability .

Physicochemical Properties

Notes:

- The trifluoromethyl group balances lipophilicity and polarity, favoring blood-brain barrier penetration .

Research Findings

- Crystal Structure Analysis: The 5-iodo derivative () crystallizes in a monoclinic system (space group P2₁), with hydrogen bonding (O5–H···O2, N2–H···O5) stabilizing the lattice. The target compound’s fluorine likely forms stronger H-bonds than iodine .

- Synthetic Routes : The target compound is synthesized via fluorination and trifluoromethylation steps, similar to methods in and , but with stricter stereochemical control .

Q & A

Q. How can researchers optimize the synthesis of this compound while preserving stereochemical integrity?

Methodological Answer: Synthesis requires precise control of reaction conditions to maintain stereochemistry. A multi-step approach is recommended:

- Step 1 : Start with a protected tetrahydrofuran intermediate (e.g., using bis(4-methoxyphenyl)phenylmethyl [DMT] groups for hydroxyl protection) to prevent undesired side reactions .

- Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution under anhydrous conditions, using catalysts like Cu(I) to enhance regioselectivity .

- Step 3 : Deprotect the DMT group using mild acids (e.g., 3% dichloroacetic acid in dichloromethane) to avoid degradation of the hydroxymethyl substituent . Validate stereochemistry at each step using chiral HPLC or X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and -NMR to verify hydroxymethyl and hydroxyl group positions .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHFNO) with an error margin < 2 ppm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the tetrahydrofuran ring .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

- Storage Conditions : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the hydroxymethyl group .

- Accelerated Degradation Testing : Expose the compound to pH 1–13 buffers at 40°C for 72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the fluorinated tetrahydrofuran ring or trifluoromethyl-pyrimidine cleavage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleoside analog synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy for glycosidic bond formation to assess stability against enzymatic hydrolysis .

- Molecular Dynamics (MD) Simulations : Model interactions with viral polymerases (e.g., SARS-CoV-2 RdRp) to identify binding affinity hotspots .

- In Silico Metabolism Prediction : Use software like ADMET Predictor™ to identify potential metabolic liabilities (e.g., cytochrome P450-mediated oxidation) .

Q. How can researchers resolve discrepancies in observed vs. theoretical NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Re-run NMR in deuterated DMSO to minimize hydrogen bonding interference with hydroxyl groups .

- Dynamic Exchange : For broad peaks in -NMR (e.g., -OH signals), conduct variable-temperature NMR (VT-NMR) between 25°C and 60°C to slow proton exchange .

- Cross-Validation : Compare experimental shifts with computed values from software like ACD/Labs or Gaussian .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

- Strict QC Protocols : Require ≥98% purity (HPLC) and ≤0.5% enantiomeric excess (chiral HPLC) for all batches .

- Bioassay Normalization : Include a reference compound (e.g., remdesivir for antiviral assays) to calibrate activity measurements across batches .

- Statistical Analysis : Apply ANOVA to identify variability sources (e.g., residual solvents, trace metals) .

Handling Data Contradictions

Q. How should conflicting reports about hydrolytic stability be addressed?

Methodological Answer:

- Controlled Replication : Reproduce hydrolysis experiments using standardized buffers (e.g., PBS pH 7.4) and LC-MS quantification .

- Isolation of Degradants : Identify primary degradation products (e.g., ring-opened aldehydes) via preparative TLC or column chromatography .

- Mechanistic Studies : Use -labeling to trace water involvement in hydrolysis pathways .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to prevent inhalation of trifluoromethyl-containing vapors .

- Emergency Response : For skin contact, rinse immediately with 0.9% saline (not water) to stabilize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.